molecular formula C13H23N3O2 B2571664 5-methyl-N-(oxan-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide CAS No. 2199112-84-8

5-methyl-N-(oxan-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide

Cat. No.: B2571664
CAS No.: 2199112-84-8
M. Wt: 253.346
InChI Key: YTJSRRMQYBLRMI-UHFFFAOYSA-N
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Description

5-methyl-N-(oxan-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide is a complex organic compound that belongs to the class of pyrrole derivatives Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(oxan-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide typically involves the condensation of carboxylic acids with amines, followed by cyclization to form the pyrrole ring. One common method involves the use of 2,4,4-trimethoxybutan-1-amine under reflux conditions, followed by acid-mediated cyclization . This method is highly tolerant of various functional groups, making it a versatile approach for synthesizing pyrrole derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(oxan-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

5-methyl-N-(oxan-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-methyl-N-(oxan-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-N-(oxan-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide is unique due to its specific structural features, including the presence of an oxan-4-yl group and an octahydropyrrolo[3,4-c]pyrrole ring system. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

IUPAC Name

2-methyl-N-(oxan-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O2/c1-15-6-10-8-16(9-11(10)7-15)13(17)14-12-2-4-18-5-3-12/h10-12H,2-9H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTJSRRMQYBLRMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CN(CC2C1)C(=O)NC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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